Tert-butyl 2,5-dichloropyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2,5-dichloropyrrole-1-carboxylate: is an organic compound with the molecular formula C9H13Cl2NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrrole ring and a tert-butyl ester group at the 1 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,5-dichloropyrrole-1-carboxylate typically involves the chlorination of a pyrrole derivative followed by esterification. One common method involves the reaction of 2,5-dichloropyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2,5-dichloropyrrole-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced pyrrole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as tert-butyl 2-aminopyrrole-1-carboxylate or tert-butyl 2-thiolpyrrole-1-carboxylate can be formed.
Oxidation Products: Various oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced forms of the pyrrole ring, such as dihydropyrrole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2,5-dichloropyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated pyrrole derivatives on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-dichloropyrrole-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the tert-butyl ester group can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Tert-butyl 2,5-dihydropyrrole-1-carboxylate: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
Tert-butyl 2,3-dichloropyrrole-1-carboxylate: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.
Tert-butyl 2,5-dichloropyrrole-1-carboxamide:
Uniqueness: Tert-butyl 2,5-dichloropyrrole-1-carboxylate is unique due to the specific positioning of chlorine atoms and the tert-butyl ester group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2,5-dichloropyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHQKHQRGNCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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